2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a pyridazinone core with a thiophene ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Attachment of the Benzothiazole Moiety: The benzothiazole group is typically introduced through a condensation reaction with appropriate benzothiazole derivatives.
Final Assembly: The final step involves the coupling of the pyridazinone-thiophene intermediate with the benzothiazole derivative under conditions that promote the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridazinone rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the carbonyl groups to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic acid
- N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
- 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to these similar compounds, 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is unique due to the presence of the trifluoromethoxy group and the benzothiazole moiety. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H17F3N3O4S with a molecular weight of 429.4 g/mol. The compound features a pyridazine core linked to a thiophene ring and a trifluoromethoxy-benzothiazole moiety, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar thiophene and pyridazine structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound Name | Activity Type | Tested Strains | MIC (µg/mL) |
---|---|---|---|
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl] | Antibacterial | S. aureus, E. coli | 15.62 |
N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin] | Antifungal | Candida albicans | 20.00 |
Anticancer Activity
Compounds with similar structural frameworks have been evaluated for their anticancer properties. In vitro studies showed that certain pyridazine derivatives inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of specific enzymes relevant in disease pathways. For example, studies have reported that related compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular processes leading to reduced growth of pathogens or cancer cells.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes critical for cell survival .
- Reactive Oxygen Species (ROS) Generation : The presence of heteroatoms in the structure may facilitate the generation of ROS, leading to oxidative stress in target cells .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains significantly enhanced antibacterial activity.
- Findings : The most potent derivative exhibited an MIC value of 12 µg/mL against resistant strains.
-
Anticancer Properties : A series of pyridazine derivatives were tested against multiple cancer cell lines. One derivative showed over 80% inhibition at a concentration of 10 µM.
- : This highlights the potential for developing new anticancer agents based on this chemical scaffold.
Properties
Molecular Formula |
C18H11F3N4O3S2 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H11F3N4O3S2/c19-18(20,21)28-10-3-4-11-14(8-10)30-17(22-11)23-15(26)9-25-16(27)6-5-12(24-25)13-2-1-7-29-13/h1-8H,9H2,(H,22,23,26) |
InChI Key |
RNVLZPZKKMDZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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